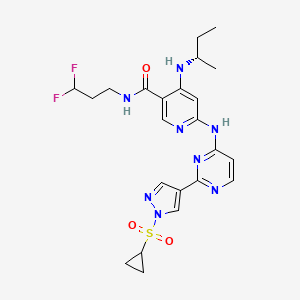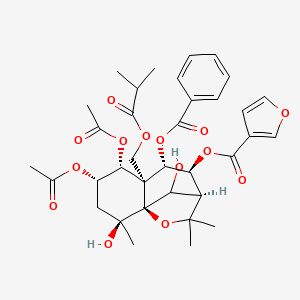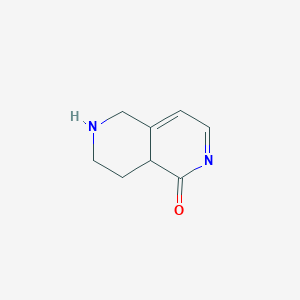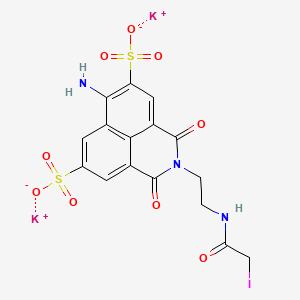
Lucifer yellow iodoacetamide (dipotassium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lucifer yellow iodoacetamide (dipotassium) is a thiol-reactive fluorescent tracer widely used in scientific research. It is known for its ability to label proteins and other biomolecules, making it a valuable tool in various fields such as biochemistry, molecular biology, and cell biology . The compound has a molecular formula of C16H12IK2N3O9S2 and a molecular weight of 659.51 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lucifer yellow iodoacetamide (dipotassium) involves the reaction of Lucifer yellow with iodoacetamide. The reaction typically takes place in an aqueous solution under controlled pH conditions to ensure the thiol-reactive properties of the compound are preserved .
Industrial Production Methods
Industrial production of Lucifer yellow iodoacetamide (dipotassium) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is usually stored at -20°C in powder form and at -80°C in solution form to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
Lucifer yellow iodoacetamide (dipotassium) primarily undergoes thiol-reactive substitution reactions. It reacts with thiol groups (-SH) present in proteins and other biomolecules, forming stable thioether bonds .
Common Reagents and Conditions
The common reagents used in these reactions include thiol-containing compounds and buffers to maintain the pH. The reaction conditions typically involve mild temperatures and neutral to slightly alkaline pH to facilitate the thiol-reactive substitution .
Major Products Formed
The major products formed from these reactions are labeled proteins and biomolecules, which can be used for various analytical and imaging purposes .
Applications De Recherche Scientifique
Lucifer yellow iodoacetamide (dipotassium) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Lucifer yellow iodoacetamide (dipotassium) involves its thiol-reactive properties. The compound reacts with thiol groups in proteins and other biomolecules, forming stable thioether bonds. This reaction allows the compound to label and trace the biomolecules, facilitating their detection and analysis .
Comparaison Avec Des Composés Similaires
Lucifer yellow iodoacetamide (dipotassium) is unique due to its high specificity for thiol groups and its strong fluorescent properties. Similar compounds include:
Lucifer yellow CH dipotassium salt: Another fluorescent dye used for intracellular staining.
Lucifer yellow VS dilithium salt: A variant used for labeling and tracing applications.
Lucifer yellow anhydride dipotassium salt: Used for similar purposes but with different chemical properties.
These compounds share similar applications but differ in their chemical structures and specific uses.
Propriétés
Formule moléculaire |
C16H12IK2N3O9S2 |
|---|---|
Poids moléculaire |
659.5 g/mol |
Nom IUPAC |
dipotassium;6-amino-2-[2-[(2-iodoacetyl)amino]ethyl]-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate |
InChI |
InChI=1S/C16H14IN3O9S2.2K/c17-6-12(21)19-1-2-20-15(22)9-4-7(30(24,25)26)3-8-13(9)10(16(20)23)5-11(14(8)18)31(27,28)29;;/h3-5H,1-2,6,18H2,(H,19,21)(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 |
Clé InChI |
HWDOXUSRUBLQPA-UHFFFAOYSA-L |
SMILES canonique |
C1=C(C=C2C3=C1C(=C(C=C3C(=O)N(C2=O)CCNC(=O)CI)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B15135857.png)

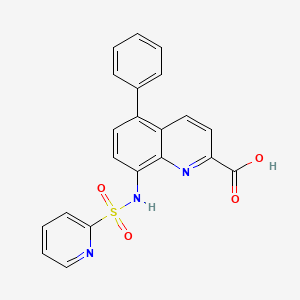
![6-Bromo-4a,5,6,7,8,8a-hexahydrobenzo[e][1,3]oxazine-2,4-dione](/img/structure/B15135883.png)

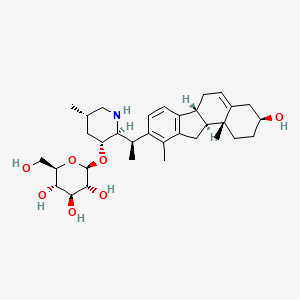
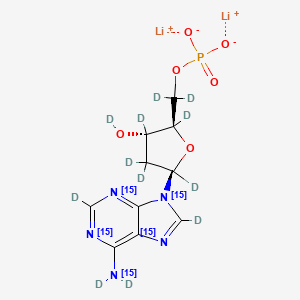
![azane;[(2R)-3-[hydroxy-[(1S,2R,3R,4S,5S,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B15135913.png)

